molecular formula C10H17NO7 B3093298 Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate oxalate CAS No. 1242267-76-0

Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate oxalate

Cat. No. B3093298
CAS RN: 1242267-76-0
M. Wt: 263.24 g/mol
InChI Key: XNCQEIAVFDGDQA-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate oxalate is a chemical compound with the IUPAC name ethyl [3- (aminomethyl)-3-oxetanyl]acetate oxalate . It has a CAS Number of 1242267-76-0 and a molecular weight of 263.25 . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate oxalate is 1S/C8H15NO3.C2H2O4/c1-2-12-7(10)3-8(4-9)5-11-6-8;3-1(4)2(5)6/h2-6,9H2,1H3;(H,3,4)(H,5,6) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate oxalate is a white to yellow solid . More detailed physical and chemical properties such as melting point, boiling point, and density could not be found in the search results.

Scientific Research Applications

Synthesis and Chemical Reactivity

Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate oxalate serves as a pivotal intermediate in the synthesis of complex molecules due to its unique chemical structure. It has been utilized in the synthesis of oxetane/azetidine containing spirocycles via silver-catalyzed 1,3-dipolar cycloaddition reactions, showcasing its versatility in constructing spirocyclic architectures with potential pharmaceutical applications (Jones et al., 2016). This methodology highlights the compound's reactivity, providing a gateway to diverse spirocyclic compounds with varying biological activities.

Antimicrobial and Antitumor Activities

Compounds derived from ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate oxalate have been investigated for their biological activities, including antimicrobial and antitumor properties. For instance, synthesized compounds have shown distinct inhibition of cancer cell proliferation, suggesting potential applications in cancer therapy (Liu et al., 2018). Furthermore, certain derivatives exhibit high levels of antibacterial activity, underscoring their potential in addressing bacterial infections (Arutyunyan et al., 2015).

Enzyme Inhibition Studies

Enzyme inhibition studies have revealed that derivatives of ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate oxalate can serve as potent inhibitors for various enzymes, implicating their use in the development of novel therapeutic agents. For example, molecular docking and glucosidase inhibition studies of novel compounds have shown significant inhibition towards α-glucosidase and β-glucosidase, with some compounds exhibiting higher inhibition rates than standard treatments, pointing to potential applications in managing diabetes and related metabolic disorders (Babar et al., 2017).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . It’s important to handle this compound with care and use appropriate safety measures.

properties

IUPAC Name

ethyl 2-[3-(aminomethyl)oxetan-3-yl]acetate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.C2H2O4/c1-2-12-7(10)3-8(4-9)5-11-6-8;3-1(4)2(5)6/h2-6,9H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNCQEIAVFDGDQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(COC1)CN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate oxalate
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Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate oxalate
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Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate oxalate
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Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate oxalate
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Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate oxalate
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Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate oxalate

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